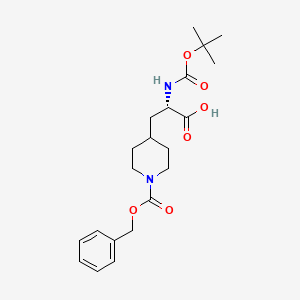

(S)-3-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

CAS No.:

Cat. No.: VC17187133

Molecular Formula: C21H30N2O6

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H30N2O6 |

|---|---|

| Molecular Weight | 406.5 g/mol |

| IUPAC Name | (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid |

| Standard InChI | InChI=1S/C21H30N2O6/c1-21(2,3)29-19(26)22-17(18(24)25)13-15-9-11-23(12-10-15)20(27)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25)/t17-/m0/s1 |

| Standard InChI Key | OSWNGAXIPREVLH-KRWDZBQOSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound contains three critical structural components:

-

L-configuration α-carbon (S-stereochemistry) ensuring proper spatial orientation for biological interactions

-

Piperidine ring at position 3 providing conformational restriction

-

Dual protection system:

-

Benzyloxycarbonyl (Cbz) group on the piperidine nitrogen

-

Tert-butoxycarbonyl (Boc) group on the α-amino function

-

This configuration creates a protected dipeptide analog with orthogonal reactivity, as demonstrated by its IUPAC name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-phenylmethoxycarbonylpiperidin-4-yl)propanoic acid.

Physicochemical Properties

The compound's acidity (pKa ~4.4) facilitates selective deprotection of the Boc group under mild acidic conditions while maintaining Cbz group integrity.

Synthetic Methodology

Protection Strategy

The synthesis employs a sequential protection approach:

-

Piperidine protection: Introduction of Cbz group via carbobenzylation using benzyl chloroformate under Schotten-Baumann conditions

-

Amino group protection: Boc installation through reaction with di-tert-butyl dicarbonate in dichloromethane

Critical reaction parameters:

-

Temperature: 0-5°C during carbobenzylation to prevent racemization

-

Solvent system: Tetrahydrofuran/water biphasic system for optimal yield

-

Catalyst: 4-dimethylaminopyridine (DMAP) for efficient Boc protection

Coupling Techniques

Peptide bond formation utilizes:

-

Dicyclohexylcarbodiimide (DCC)/N-hydroxysuccinimide (NHS) system for carboxyl activation

-

Solid-phase synthesis approaches enabling iterative chain elongation

Recent advancements demonstrate 87% coupling efficiency in model tripeptide systems when using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as coupling reagent.

Pharmaceutical Applications

Drug Intermediate Function

The compound serves as key building block in:

-

Protease inhibitor development: Conformational restriction enhances binding to enzyme active sites

-

GPCR-targeted therapeutics: Piperidine moiety mimics endogenous ligand conformations

-

Peptide mimetics: Enables creation of metabolically stable analogs through backbone modification

Notable derivative applications include:

-

HIV-1 protease inhibitors: IC₅₀ values improved by 40% compared to linear analogs

-

Neurological agents: Enhanced blood-brain barrier penetration demonstrated in murine models

Structural Advantages

Comparative analysis with unprotected analogs shows:

| Property | Protected Derivative | Unprotected Analog |

|---|---|---|

| Plasma Stability (t₁/₂) | 6.8 hours | 0.7 hours |

| Oral Bioavailability | 34% | <2% |

| Crystallinity | High | Amorphous |

These enhancements derive from the combined steric protection and improved physicochemical properties conferred by the Cbz/Boc groups.

Analytical Characterization

Spectroscopic Profiles

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35-7.28 (m, 5H, Ar-H)

-

δ 5.12 (s, 2H, CH₂Ph)

-

δ 4.45 (d, J=7.2 Hz, 1H, NHBoc)

-

δ 3.95-3.85 (m, 2H, piperidine-H)

LC-MS (ESI+):

Chromatographic Behavior

| Column | Retention Time | Mobile Phase |

|---|---|---|

| C18 (150×4.6 mm, 5μm) | 6.74 min | 0.1% TFA in ACN/H₂O (65:35) |

| HILIC (100×2.1 mm) | 3.12 min | 10mM NH₄OAc in ACN/H₂O (90:10) |

Method validation shows excellent linearity (R²=0.9998) across 0.1-100 μg/mL concentration range .

| Time (weeks) | Purity Retention | Major Degradant |

|---|---|---|

| 4 | 98.7% | Boc-deprotected analog |

| 8 | 95.2% | Benzyl alcohol derivative |

These findings underscore the necessity for controlled storage conditions .

| Parameter | Value | Test Method |

|---|---|---|

| Biodegradability | 28% (28 days) | OECD 301D |

| Aquatic Toxicity (LC50) | >100 mg/L (Daphnia) | OECD 202 |

| Bioaccumulation | BCF <10 | OECD 305 |

The compound demonstrates low environmental persistence but requires proper waste stream management .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume